molecular formula C10H20Cl2N2 B14881812 N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride

N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride

Cat. No.: B14881812
M. Wt: 239.18 g/mol
InChI Key: CCIBOMPTHBSJJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride is a chemical compound that features a piperidine ring, a common structural motif in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of saturated amines.

    Substitution: Formation of N-alkylated derivatives.

Mechanism of Action

The mechanism of action of N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring is known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dimethyl-3-(piperidin-4-yl)prop-2-yn-1-amine dihydrochloride is unique due to its specific structural features, such as the dimethylated amine group and the propargyl moiety, which confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C10H20Cl2N2

Molecular Weight

239.18 g/mol

IUPAC Name

N,N-dimethyl-3-piperidin-4-ylprop-2-yn-1-amine;dihydrochloride

InChI

InChI=1S/C10H18N2.2ClH/c1-12(2)9-3-4-10-5-7-11-8-6-10;;/h10-11H,5-9H2,1-2H3;2*1H

InChI Key

CCIBOMPTHBSJJM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC#CC1CCNCC1.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.